3-(Azetidine-1-sulfonyl)benzoic acid
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Overview
Description
3-(Azetidine-1-sulfonyl)benzoic acid: is a chemical compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 g/mol It features a benzoic acid moiety substituted with an azetidine-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of benzoic acid with azetidine-1-sulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for 3-(Azetidine-1-sulfonyl)benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(Azetidine-1-sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: 3-(Azetidine-1-sulfonyl)benzoic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and polymers .
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 3-(Azetidine-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function . This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Azetidine-1-sulfonyl chloride: A precursor in the synthesis of 3-(Azetidine-1-sulfonyl)benzoic acid.
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.
Aziridines: Compounds with a three-membered nitrogen-containing ring, similar in reactivity to azetidines.
Uniqueness: this compound is unique due to the presence of both the azetidine ring and the sulfonyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11NO4S |
---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
3-(azetidin-1-ylsulfonyl)benzoic acid |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)8-3-1-4-9(7-8)16(14,15)11-5-2-6-11/h1,3-4,7H,2,5-6H2,(H,12,13) |
InChI Key |
NHFFVCVWNASUGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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